Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of phenol derivatives .
Summary of the Application: 3-Chlorocyclohex-2-en-1-one is used in the synthesis of m-aryloxy phenols . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Methods of Application or Experimental Procedures: In 2023, a chemical reaction was reported wherein 3-chlorocyclohex-2-en-1-one was treated with phenols in the presence of K2CO3, resulting in the formation of 3-(aryloxy)cyclohex-2-en-1-ones . The synthesized products were then subjected to bromination at the C(2) position using NBS in DMF .
Results or Outcomes: The result of this process is the formation of m-aryloxy phenols, which have potential biological activities, including anti-tumor and anti-inflammatory effects . These compounds also improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings .
3-Chlorocyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring with a chlorine atom and a carbonyl group. Its molecular formula is C₆H₇ClO, and it has a molecular weight of approximately 132.57 g/mol. The compound features a double bond between the second and third carbon atoms of the cyclohexane ring, along with a carbonyl group (C=O) at the first position, making it an enone. This structural configuration contributes to its reactivity and versatility in
While specific biological activity data on 3-chlorocyclohex-2-en-1-one is limited, compounds with similar structural features often exhibit significant biological properties, including antimicrobial and anticancer activities. The reactivity of the carbonyl group could enable interactions with biological macromolecules, potentially leading to therapeutic applications.
The synthesis of 3-chlorocyclohex-2-en-1-one can be achieved through several methods:
3-Chlorocyclohex-2-en-1-one finds applications in various fields:
Interaction studies involving 3-chlorocyclohex-2-en-1-one primarily focus on its reactivity with nucleophiles and electrophiles. The compound's ability to form adducts through nucleophilic addition reactions makes it a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies.
Several compounds share structural similarities with 3-chlorocyclohex-2-en-1-one, each exhibiting unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclohexenone | Enone | Basic structure without halogen substitution |
| 3-Bromocyclohex-2-en-1-one | Halogenated Enone | Bromine substitution affects reactivity |
| 3-Methylcyclohex-2-en-1-one | Methylated Enone | Methyl group alters steric hindrance and electronic effects |
| 4-Chlorocyclohex-2-enone | Halogenated Enone | Chlorine at a different position changes reactivity |
The uniqueness of 3-chlorocyclohex-2-en-1-one lies in its specific chlorination at the third position, which influences both its chemical behavior and potential applications compared to other similar compounds.
The thermodynamic stability of 3-chlorocyclohex-2-en-1-one is fundamentally governed by its structural characteristics as an alpha,beta-unsaturated ketone system with a chlorine substituent at the beta position. The compound exhibits a conjugated enone framework that provides inherent electronic stabilization through resonance interactions between the carbonyl group and the carbon-carbon double bond [1] [2]. This conjugation creates a delocalized electron system that enhances the overall thermodynamic stability compared to non-conjugated analogs.
Thermal Stability Assessment
Experimental studies on related chlorinated cyclohexenone derivatives demonstrate that thermal decomposition typically initiates at temperatures exceeding 150°C [3] [1]. The presence of the chlorine substituent introduces additional complexity to the thermal behavior, as halogenated organic compounds often undergo specific decomposition pathways involving carbon-halogen bond cleavage. Research on similar chloro-substituted enones indicates that thermal decomposition follows first-order kinetics with activation energies ranging from 25-30 kcal/mol [1] [4].
The thermal decomposition mechanism likely involves multiple competing pathways. Primary decomposition routes include elimination of hydrogen chloride to form cyclohexadienone derivatives, and ring-opening reactions leading to acyclic chlorinated intermediates [5]. The chlorine atom's electron-withdrawing effect stabilizes the enone system through inductive effects but simultaneously weakens the carbon-chlorine bond, creating a balance between enhanced enone stability and increased susceptibility to dehydrohalogenation reactions.
| Temperature (K) | Heat Capacity (J/mol·K)* | Entropy (J/mol·K)* | Thermal Stability |
|---|---|---|---|
| 298.15 | ~140 | ~320 | Stable |
| 323.15 | ~150 | ~340 | Stable |
| 348.15 | ~160 | ~360 | Moderate |
| 373.15 | ~170 | ~380 | Decomposition risk |
| 398.15 | ~180 | ~400 | Significant decomposition |
*Estimated values based on group contribution methods and similar enone compounds [6] [7]
Thermodynamic Parameters
The heat capacity of 3-chlorocyclohex-2-en-1-one exhibits typical temperature dependence for organic molecules with multiple vibrational modes. Theoretical calculations based on molecular structure and vibrational frequency analysis suggest values increasing from approximately 140 J/mol·K at 298.15 K to 180 J/mol·K at elevated temperatures [6] [7]. The entropy values similarly increase with temperature, reflecting increased molecular motion and conformational flexibility at higher thermal energies.
The solubility characteristics of 3-chlorocyclohex-2-en-1-one are dictated by its amphiphilic molecular structure, which combines hydrophobic cyclohexane ring components with polar carbonyl and carbon-chlorine functionalities. This structural duality results in selective solubility patterns across different organic solvent systems [8] [9].
Polar Aprotic Solvents
3-Chlorocyclohex-2-en-1-one demonstrates high solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [10]. The carbonyl group's dipole moment facilitates strong dipole-dipole interactions with these solvents, while the chlorine substituent contributes additional polar character through its electronegativity. Experimental observations on structurally related compounds indicate complete miscibility in these media at ambient conditions [11].
Aromatic and Halogenated Solvents
The compound exhibits excellent solubility in aromatic solvents including benzene and toluene, attributed to favorable pi-pi stacking interactions between the enone chromophore and aromatic solvent molecules [12]. Halogenated solvents such as chloroform and dichloromethane provide superior dissolution characteristics due to halogen bonding interactions between the chlorine substituent and solvent molecules, creating stabilizing intermolecular associations [13] [14].
| Solvent Class | Examples | Predicted Solubility | LogP Contribution |
|---|---|---|---|
| Nonpolar hydrocarbons | Hexane, cyclohexane | Moderate | Hydrophobic interactions |
| Polar aprotic solvents | DMF, DMSO, acetonitrile | High | Dipole-dipole interactions |
| Polar protic solvents | Methanol, ethanol | Moderate | Hydrogen bonding potential |
| Aromatic solvents | Benzene, toluene | High | π-π interactions |
| Halogenated solvents | CHCl₃, CH₂Cl₂ | High | Halogen bonding |
| Water | H₂O | Low | Hydrophobic exclusion |
Aqueous Solubility Limitations
The limited aqueous solubility of 3-chlorocyclohex-2-en-1-one reflects its predominantly hydrophobic character [8]. The cyclohexane ring framework and chlorine substituent contribute significant hydrophobic surface area that destabilizes water-solute interactions. While the carbonyl group can participate in hydrogen bonding with water molecules, this interaction is insufficient to overcome the entropic penalty associated with disrupting water's hydrogen-bonded network around the hydrophobic molecular segments.
Infrared Spectroscopic Characteristics
The infrared spectrum of 3-chlorocyclohex-2-en-1-one displays distinctive absorption bands characteristic of its functional group composition. The carbonyl stretching vibration appears as a strong absorption in the 1680-1690 cm⁻¹ region, red-shifted from typical saturated ketones due to conjugation with the adjacent carbon-carbon double bond [15] [16]. This conjugation delocalizes electron density from the carbonyl oxygen, reducing the bond force constant and lowering the vibrational frequency.
The carbon-carbon double bond stretching vibration manifests as a medium-intensity band near 1620-1640 cm⁻¹, positioned within the expected range for alpha,beta-unsaturated systems [16]. The carbon-chlorine stretching vibration produces a characteristic medium-to-strong absorption between 750-850 cm⁻¹, with the exact position dependent on the local electronic environment and conformational effects [17] [16].
Raman Spectroscopic Analysis
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric molecular vibrations. Studies on chlorinated organic compounds reveal that carbon-chlorine bonds exhibit distinct Raman signatures depending on their conformational environment [18]. For 3-chlorocyclohex-2-en-1-one, the carbon-chlorine stretching modes are expected to appear in two distinct regions: 610-618 cm⁻¹ corresponding to the SHH conformation and 668-690 cm⁻¹ for the SHC conformation [18].
These conformational differences arise from rotational isomerism around single bonds adjacent to the carbon-chlorine bond, creating distinct local electronic environments that affect vibrational frequencies. The relative intensities of these bands provide information about conformational populations and molecular dynamics in different phases and temperature conditions [18].
| Technique | Assignment | Frequency/Wavelength | Intensity |
|---|---|---|---|
| IR Spectroscopy | C=O stretch (enone) | ~1680-1690 cm⁻¹ | Strong |
| IR Spectroscopy | C=C stretch (alkene) | ~1620-1640 cm⁻¹ | Medium |
| IR Spectroscopy | C-Cl stretch | ~750-850 cm⁻¹ | Medium-Strong |
| Raman Spectroscopy | C-Cl stretch (SHH conformation) | 610-618 cm⁻¹ | Medium |
| Raman Spectroscopy | C-Cl stretch (SHC conformation) | 668-690 cm⁻¹ | Medium |
| UV-Vis Spectroscopy | π→π* transition | ~240-260 nm | Strong |
| UV-Vis Spectroscopy | n→π* transition | ~280-320 nm | Weak |
Ultraviolet-Visible Spectroscopic Properties
The ultraviolet-visible absorption spectrum of 3-chlorocyclohex-2-en-1-one is dominated by electronic transitions characteristic of the alpha,beta-unsaturated ketone chromophore system [19] [20]. The primary absorption band arises from a pi-to-pi-star electronic transition involving promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital within the conjugated enone system [21].
This transition typically appears in the 240-260 nm region with high extinction coefficients, reflecting the allowed nature of the electronic transition [21]. The exact wavelength position depends on the extent of conjugation and substituent effects. The chlorine atom's electron-withdrawing character slightly blue-shifts the absorption maximum compared to unsubstituted cyclohexenone derivatives [21].
A weaker absorption band corresponding to the n-to-pi-star transition of the carbonyl chromophore appears at longer wavelengths, typically in the 280-320 nm region [19] [21]. This transition involves promotion of a non-bonding electron from the carbonyl oxygen to the pi-star orbital of the carbonyl group and exhibits characteristically low extinction coefficients due to its symmetry-forbidden nature.
The chromatographic behavior of 3-chlorocyclohex-2-en-1-one is governed by its molecular polarity, size, and specific intermolecular interactions with stationary phase materials. Understanding these retention characteristics is crucial for analytical method development and purification strategies [22] [23].
Gas Chromatographic Properties
In gas chromatography, 3-chlorocyclohex-2-en-1-one exhibits retention behavior consistent with moderately polar organic compounds of similar molecular weight [24]. The retention time depends critically on column temperature, stationary phase polarity, and carrier gas flow conditions. On nonpolar stationary phases such as dimethylpolysiloxane, retention is primarily governed by vapor pressure and molecular size, with the compound eluting earlier than higher molecular weight analogs [23].
Polar stationary phases containing polyethylene glycol or cyanopropyl functionalities provide enhanced retention through dipole-dipole interactions with the carbonyl group and van der Waals interactions with the chlorine substituent [22]. Temperature programming typically shows linear log retention time versus inverse temperature relationships, indicating consistent thermodynamic behavior across operational temperature ranges.
High Performance Liquid Chromatographic Behavior
In reversed-phase high performance liquid chromatography using octadecylsilica stationary phases, 3-chlorocyclohex-2-en-1-one demonstrates intermediate retention between highly polar and completely nonpolar compounds [22] [23]. The retention factor typically ranges from 2-8 depending on mobile phase composition, with shorter retention times observed with increasing organic modifier concentrations.
Normal-phase chromatography on silica gel provides strong retention due to hydrogen bonding between the carbonyl oxygen and surface silanol groups [23]. Elution requires moderately polar solvent systems such as ethyl acetate-hexane mixtures, with the exact composition determined by the desired resolution and analysis time constraints [22].
The compound's chromatographic selectivity enables effective separation from structural isomers and related impurities. The chlorine substituent provides distinct retention characteristics compared to unsubstituted cyclohexenone derivatives, facilitating analytical differentiation and purification protocols [25].
Retention Mechanism Analysis
The retention mechanisms involve multiple simultaneous interactions including hydrophobic partitioning, dipole-dipole interactions, and specific adsorption phenomena [23]. The cyclohexane ring contributes hydrophobic character favoring interaction with nonpolar stationary phases, while the carbonyl and carbon-chlorine functionalities provide polar interaction sites for specific retention mechanisms.
Irritant